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Introduction
Electrophoresis is a fundamental technique for the separation of nucleic acids. The choice of

buffer system is critical as it influences the resolution, migration speed, and stability of DNA and

RNA molecules. While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most

commonly used buffers for agarose and polyacrylamide gel electrophoresis, Bis-Tris-based

buffer systems offer a compelling alternative, particularly for high-resolution separation of small

to medium-sized nucleic acid fragments.[1] This application note provides a comprehensive

overview of the principles, applications, and protocols for using Bis-Tris buffer in nucleic acid

electrophoresis.

Principles of Bis-Tris Buffer Systems
Bis-Tris, [bis(2-hydroxyethyl)amino]tris(hydroxymethyl)methane, is a zwitterionic buffer with a

pKa of approximately 6.5 at 25°C, providing an effective buffering range of 5.8 to 7.2.[2] This

near-neutral pH operating condition is a key advantage over traditional TAE (pH ~8.3) and TBE

(pH ~8.3) buffers. The lower pH of the Bis-Tris system minimizes the potential for acid-induced

degradation of nucleic acids, which can be a concern during long electrophoresis runs or when

recovering fragments for downstream applications.

The lower conductivity of Bis-Tris buffers compared to TAE and TBE also results in reduced

heat generation during electrophoresis. This allows for the use of higher voltages, leading to
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shorter run times without compromising gel integrity or resolution. The reduced background

current in Bis-Tris systems can also contribute to clearer visualization of nucleic acid bands.[1]

Advantages of Bis-Tris Buffer in Nucleic Acid
Electrophoresis
The use of Bis-Tris buffer for the separation of DNA and RNA offers several advantages over

conventional buffer systems:

Enhanced Resolution of Small Nucleic Acid Fragments: The near-neutral pH and lower ionic

strength of Bis-Tris buffers can provide sharper bands and improved resolution of smaller

DNA and RNA fragments (< 2 kb) compared to TAE and TBE.[3][4][5]

Increased Nucleic Acid Stability: The milder pH environment of Bis-Tris buffers helps to

maintain the integrity of nucleic acids during electrophoresis, which is particularly important

for sensitive samples or when the nucleic acids are to be used in downstream applications.

Faster Run Times: Due to lower conductivity and reduced heat generation, higher voltages

can be applied, significantly decreasing the time required for separation.

Versatility: Bis-Tris buffers are compatible with both agarose and polyacrylamide gel

matrices, making them suitable for a wide range of nucleic acid separation applications.[1]

Data Presentation: Comparative Overview of
Electrophoresis Buffers
The following table summarizes the key properties and recommended applications of Bis-Tris,

TAE, and TBE buffers for nucleic acid electrophoresis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.scribd.com/doc/285915933/6X
http://www.med.nagoya-cu.ac.jp/NMJ/43-1-1full.html
https://cir.nii.ac.jp/crid/1572543026675167488?lang=en
https://www.goldbio.com/blogs/articles/choosing-between-tae-and-tbe-buffer-agarose-gel-electrophoresis
https://www.scribd.com/doc/285915933/6X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Bis-Tris Buffer TAE Buffer TBE Buffer

Buffering Agent

Bis(2-

hydroxyethyl)amino-

tris(hydroxymethyl)me

thane

Tris-acetate Tris-borate

Typical pH 6.5 - 7.0 8.3 8.3

Buffering Capacity Good Low High

Conductivity Low High High

Resolution of Small

Fragments (<2kb)
Excellent Good Very Good

Resolution of Large

Fragments (>10kb)
Good Excellent Fair

DNA/RNA Stability Excellent Good Good

Suitability for

Downstream

Enzymatic Reactions

Good (purification

recommended)
Excellent

Poor (borate can be

inhibitory)

Typical Running

Voltage

High (e.g., 10-15

V/cm)
Low (e.g., 5-8 V/cm) Low (e.g., 5-8 V/cm)

Experimental Protocols
Preparation of Bis-Tris Buffers and Reagents
5.1.1. 10X Bis-Tris Running Buffer (pH 6.5)

Component For 1 Liter

Bis-Tris 209.2 g

1 M HCl Adjust to pH 6.5

Nuclease-free water To 1 L
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Dissolve the Bis-Tris in 800 mL of nuclease-free water. Adjust the pH to 6.5 with concentrated

HCl. Bring the final volume to 1 L with nuclease-free water. Sterilize by autoclaving or filtration.

5.1.2. 6X DNA Loading Dye for Bis-Tris Gels

Component For 10 mL

Glycerol 3 mL

1 M Bis-Tris, pH 6.5 0.6 mL

0.5 M EDTA, pH 8.0 1.2 mL

Bromophenol Blue 25 mg

Xylene Cyanol FF 25 mg

Nuclease-free water To 10 mL

Store at 4°C.

Protocol for Agarose Gel Electrophoresis of DNA
This protocol is a starting point for the separation of DNA fragments in the range of 100 bp to

10 kb. Optimization of gel percentage and running conditions may be required for specific

applications.

Prepare a 1X Bis-Tris running buffer by diluting the 10X stock solution with nuclease-free

water.

Cast an agarose gel of the desired percentage (e.g., 1-2%) using 1X Bis-Tris running buffer.

Ensure the agarose is completely dissolved before casting. A fluorescent nucleic acid stain

(e.g., ethidium bromide or a safer alternative) can be added to the molten agarose.

Submerge the gel in an electrophoresis tank containing 1X Bis-Tris running buffer.

Prepare the DNA samples by mixing 5 parts of the sample with 1 part of 6X DNA loading

dye.

Load the samples into the wells of the gel. Include a DNA ladder for size estimation.
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Connect the electrophoresis unit to a power supply and run the gel at a constant voltage. For

a standard mini-gel, a starting point of 10-15 V/cm of the gel length is recommended.

Monitor the migration of the tracking dyes. Bromophenol blue migrates at approximately the

same rate as a 300 bp DNA fragment in a 1% agarose gel.[6]

Visualize the DNA bands under UV or blue light, depending on the stain used.

Protocol for Denaturing RNA Electrophoresis
For accurate size determination of RNA, it is crucial to perform electrophoresis under

denaturing conditions to prevent the formation of secondary structures.

Prepare a 1X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

with nuclease-free water.

Prepare a 1.2% denaturing agarose gel. In a fume hood, add 1.2 g of agarose to 72 mL of

nuclease-free water and microwave until dissolved. Cool to 60°C and then add 10 mL of 10X

MOPS buffer and 18 mL of 37% formaldehyde.[7][8]

Cast the gel and allow it to solidify in the fume hood.

Submerge the gel in an electrophoresis tank containing 1X MOPS buffer.

Prepare the RNA samples. To 1-3 µg of RNA, add 3 volumes of formaldehyde loading dye

(e.g., containing formamide, formaldehyde, and a tracking dye). Heat at 65-70°C for 5-15

minutes and then place on ice.[7]

Load the samples and an RNA ladder onto the gel.

Run the gel at a constant voltage of 5-6 V/cm.[7]

Stain the gel with a fluorescent dye suitable for RNA and visualize the bands.

Downstream Applications
Nucleic acids separated using a Bis-Tris buffer system can be used in various downstream

applications. However, as with any buffer component, it is advisable to purify the DNA or RNA
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from the gel slice before proceeding with enzymatic reactions.

Cloning: For applications such as ligation and transformation, it is recommended to use a gel

extraction kit to purify the DNA fragment of interest. This will remove any residual buffer

components that might interfere with the activity of ligase or other enzymes.[9]

PCR: Purified DNA fragments can be readily used as templates for PCR.

Sequencing: For optimal results in Sanger or next-generation sequencing, a thorough

purification of the DNA is essential to remove any potential inhibitors.[10]
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Caption: Chemical equilibrium of the Bis-Tris buffer system.
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Caption: Experimental workflow for nucleic acid electrophoresis.
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Buffer System

Property

Bis-Tris

TAE

TBE

pH

6.5-7.0

~8.3

~8.3

Small Fragment Resolution

Excellent

Good

Very Good

Nucleic Acid Stability

Excellent

Good

Good

Downstream Compatibility

Good (with purification)

Excellent

Poor
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Caption: Comparison of key buffer system properties.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.scribd.com/doc/285915933/6X
https://bitesizebio.com/82474/bis-tris-gels-2/
http://www.med.nagoya-cu.ac.jp/NMJ/43-1-1full.html
https://cir.nii.ac.jp/crid/1572543026675167488?lang=en
https://cir.nii.ac.jp/crid/1572543026675167488?lang=en
https://cir.nii.ac.jp/crid/1572543026675167488?lang=en
https://www.goldbio.com/blogs/articles/choosing-between-tae-and-tbe-buffer-agarose-gel-electrophoresis
https://bioswisstec.com/molecularbiology/dna-loading-dye-6x/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/350/581/tb108.pdf
https://www.researchgate.net/publication/364693815_Preparation_of_Denaturing_Agarose_Gel_for_RNA_Analysis_v1/fulltext/63e669b76425237563a25edf/Preparation-of-Denaturing-Agarose-Gel-for-RNA-Analysis-v1.pdf
https://www.neb.com/en/tools-and-resources/usage-guidelines/tips-for-maximizing-ligation-efficiencies
https://pmc.ncbi.nlm.nih.gov/articles/PMC8995211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8995211/
https://www.benchchem.com/product/b1662375#bis-tris-buffer-in-nucleic-acid-electrophoresis
https://www.benchchem.com/product/b1662375#bis-tris-buffer-in-nucleic-acid-electrophoresis
https://www.benchchem.com/product/b1662375#bis-tris-buffer-in-nucleic-acid-electrophoresis
https://www.benchchem.com/product/b1662375#bis-tris-buffer-in-nucleic-acid-electrophoresis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662375?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

